Cas no 896300-47-3 (8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
896300-47-3 structure
Product Name:8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:896300-47-3
MF:C25H32N6O3
MW:464.559985160828
CID:6094300
PubChem ID:16615284
Update Time:2025-07-02

8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-(4-butylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(4-butylphenyl)-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-
    • 896300-47-3
    • VU0491486-1
    • F2582-0158
    • AKOS001372427
    • 8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Z237578382
    • Inchi: 1S/C25H32N6O3/c1-4-5-6-19-7-9-20(10-8-19)31-18(2)17-30-21-22(26-24(30)31)27(3)25(33)29(23(21)32)12-11-28-13-15-34-16-14-28/h7-10,17H,4-6,11-16H2,1-3H3
    • InChI Key: SFGHBGLUZFVUNX-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=C(CCCC)C=C3)C1=NC1=C2C(=O)N(CCN2CCOCC2)C(=O)N1C

Computed Properties

  • Exact Mass: 464.25358890g/mol
  • Monoisotopic Mass: 464.25358890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 75.3Ų

8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-(4-butylphenyl)-1,7-dimethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

8-(4-butylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A Comprehensive Overview

8-(4-butylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 896300-47-3) is a complex organic compound belonging to the purine derivative family. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and development. The structure of this molecule is characterized by a purine ring system with multiple substituents, including a 4-butylphenyl group at position 8 and a morpholinoethyl group at position 3. These substituents contribute to its unique pharmacological properties and make it a promising candidate for various therapeutic interventions.

Recent studies have highlighted the importance of imidazo[1,2-g]purine derivatives in the development of anti-cancer agents. The morpholinoethyl group in this compound has been shown to enhance its solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the 4-butylphenyl substituent may play a role in modulating the compound's interaction with biological targets such as kinases or other enzymes involved in cancer progression.

The synthesis of CAS No. 896300-47-3 involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound meets the stringent requirements of preclinical studies. The compound's structure has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

In terms of biological activity, 8-(4-butylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has demonstrated potent inhibitory effects against several key enzymes associated with diseases such as cancer and inflammatory disorders. Preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells to a significant extent.

The morpholino group in this compound is particularly interesting due to its ability to form hydrogen bonds with biological targets. This property enhances the compound's binding affinity and stability within cellular environments. Furthermore, the butylphenyl substituent contributes to the molecule's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into the binding modes of CAS No. 896300-47-3 with various protein targets. For instance, molecular dynamics simulations have revealed that the compound forms stable interactions with ATP-binding pockets of kinases involved in oncogenic signaling pathways.

The development of imidazo[1,2-g]purine derivatives like CAS No. 896300-47-3 represents a significant step forward in medicinal chemistry. These compounds offer a unique combination of structural features that can be exploited for designing drugs with improved efficacy and reduced side effects. As research continues to unravel the full potential of this compound class

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